Cas no 101433-27-6 (1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane)
101433-27-6 structure
Product Name:1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane
CAS No:101433-27-6
MF:C16H34O3
MW:274.4393658638
CID:2623129
PubChem ID:11437293
Update Time:2025-04-21
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane Chemical and Physical Properties
Names and Identifiers
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- DTXCID90416712
- 1-(2-(2-BUTOXY-ETHOXY)-ETHOXY)-OCTANE
- Octane, 1-[2-(2-butoxyethoxy)ethoxy]-
- DTXSID60465893
- SCHEMBL2488479
- 101433-27-6
- 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane
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- Inchi: 1S/C16H34O3/c1-3-5-7-8-9-10-12-18-14-16-19-15-13-17-11-6-4-2/h3-16H2,1-2H3
- InChI Key: ZRNDMQXFESPXIC-UHFFFAOYSA-N
- SMILES: O(CCOCCOCCCC)CCCCCCCC
Computed Properties
- Exact Mass: 274.250795g/mol
- Monoisotopic Mass: 274.250795g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 16
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 274.44g/mol
- XLogP3: 4.1
- Topological Polar Surface Area: 27.7Ų
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
101433-27-6 (1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane) Related Products
- 107-98-2(1-methoxypropan-2-ol)
- 97-99-4(Tetrahydrofurfuryl alcohol)
- 100-72-1(Tetrahydropyran-2-methanol)
- 111-29-5(pentane-1,5-diol)
- 111-32-0(4-Methoxy-1-butanol)
- 110-98-5(Dipropylene glycol)
- 111-27-3(1-Hexanol)
- 106-87-6(4-Vinylcyclohexene dioxide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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